molecular formula C9H16O3 B7780921 5-Oxo-2-propylhexanoic acid CAS No. 10297-76-4

5-Oxo-2-propylhexanoic acid

Cat. No. B7780921
CAS RN: 10297-76-4
M. Wt: 172.22 g/mol
InChI Key: WHJQRBCIFNCODR-UHFFFAOYSA-N
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Description

5-Oxo-2-propylhexanoic acid is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxo-2-propylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-2-propylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Potent Eosinophil Chemoattractant and Potential Therapeutic Target in Asthma : 5-Oxo-ETE is a potent chemoattractant for eosinophils and neutrophils, making it an important mediator in allergic diseases like asthma. It acts through the selective OXE receptor, which has been identified as a potential therapeutic target for eosinophilic disorders (Powell & Rokach, 2005).

  • Role in Inflammatory Responses and Skin Infiltration : Research has shown that 5-Oxo-ETE induces infiltration of eosinophils and neutrophils into human skin, suggesting its significant role in inflammatory responses. This infiltration is more pronounced in individuals with atopic asthma (Muro et al., 2003).

  • Development of Potent OXE-R Antagonists for Therapeutic Applications : Novel indole-based OXE receptor antagonists have been developed to block the actions of 5-Oxo-ETE. These antagonists show potential for therapeutic use in allergic diseases, given their potency and metabolic resistance (Chourey et al., 2018).

  • Basophil Activation and Potential Role in Atopic Disease : 5-Oxo-ETE has been identified as a potent chemoattractant for basophils, suggesting its involvement in the regulation of basophil recruitment. This indicates its potential role in atopic diseases (Sturm et al., 2005).

  • Possible Mediator in Tumor Progression : Besides its role in inflammation and allergic reactions, 5-Oxo-ETE may also contribute to tumor progression. Its proliferative effects on tumor cells, mediated by the OXE receptor, highlight its potential as a mediator in cancer research (Powell & Rokach, 2013).

  • Potential Novel Therapy for Asthma : The development of synthetic antagonists for the OXE receptor, such as S-Y048, has shown promising results in inhibiting allergen-induced eosinophil infiltration and pulmonary inflammation in animal models. This suggests a novel therapeutic approach for treating asthma and other eosinophilic diseases (Powell & Rokach, 2020).

properties

IUPAC Name

5-oxo-2-propylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-4-8(9(11)12)6-5-7(2)10/h8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJQRBCIFNCODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310766
Record name 5-Oxo-2-propylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-2-propylhexanoic acid

CAS RN

10297-76-4
Record name 5-Oxo-2-propylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10297-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-2-propylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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